molecular formula C6H3FN2O B1403132 3-Fluoro-5-hydroxypyridine-2-carbonitrile CAS No. 1211584-91-6

3-Fluoro-5-hydroxypyridine-2-carbonitrile

Cat. No. B1403132
M. Wt: 138.1 g/mol
InChI Key: CQAIKHBCLOBIRF-UHFFFAOYSA-N
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Patent
US07470671B2

Procedure details

A mixture of 2.94 g (20 mmol) of 6-chloro-5-fluoro-3-pyridinol, 360 mg (0.4 mmol) of tris(benzylideneacetone)dipalladium(0), 440 mg (0.8 mmol) 1,1′-bis(diphenylphosphino)ferrocene, 156 mg (2.4 mmol) of zinc powder and 1.4 g (12 mmol) of zinc cyanide in 40 ml of N,N-dimethylacetamide is prepared and the reaction mixture is then stirred at 140° C. for 5 hours. It is left to stand overnight at room temperature. 40 ml of 2 N aqueous ammonia are added slowly and the pH is then adjusted to about 4.5 with 5 N hydrochloric acid. The mixture is extracted 3 times with 100 ml of ethyl acetate and the organic phase obtained is dried over magnesium sulfate and concentrated under reduced pressure. The evaporation residue is purified by chromatography on silica gel using a methylcyclohexane/ethyl acetate mixture (in a gradient of 8/2 to 5/5; v/v) as the eluent to give 1.8 g of the expected compound in the form of an orange oil (yield=67%).
Quantity
2.94 g
Type
reactant
Reaction Step One
[Compound]
Name
tris(benzylideneacetone)dipalladium(0)
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
440 mg
Type
catalyst
Reaction Step One
Name
Quantity
156 mg
Type
catalyst
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
67%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[F:9].N.Cl.[CH3:12][N:13](C)C(=O)C>C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].[Zn].[C-]#N.[Zn+2].[C-]#N>[C:12]([C:2]1[N:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[F:9])#[N:13] |f:4.5.6,8.9.10|

Inputs

Step One
Name
Quantity
2.94 g
Type
reactant
Smiles
ClC1=C(C=C(C=N1)O)F
Name
tris(benzylideneacetone)dipalladium(0)
Quantity
360 mg
Type
reactant
Smiles
Name
Quantity
40 mL
Type
reactant
Smiles
CN(C(C)=O)C
Name
Quantity
440 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
Name
Quantity
156 mg
Type
catalyst
Smiles
[Zn]
Name
Quantity
1.4 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is then stirred at 140° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared
WAIT
Type
WAIT
Details
It is left
WAIT
Type
WAIT
Details
to stand overnight at room temperature
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted 3 times with 100 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic phase obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The evaporation residue is purified by chromatography on silica gel using a methylcyclohexane/ethyl acetate mixture (in a gradient of 8/2 to 5/5

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(#N)C1=C(C=C(C=N1)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.